- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomerJournal of Physical Chemistry B, 2011, 115(26), 8458-8464,
Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

94581-95-0 structure
اسم المنتج:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-Bromoterthiophene
- 2-bromo-2,2',5',2"-terthiophene
- 5-Brom-[6]chinolylamin
- 5-Brom-6-aminochinolin
- 5-bromo-[6]quinolylamine
- 5-bromo-<2,2',5',2''>-terthiophene
- 5-bromo-2,2':5',2''-terthienyl
- 5-bromo-quinolin-6-ylamine
- 6-amino-5-bromoquinoline
- 6-Quinolinamine,5-bromo-(9CI)
- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
- 2-Bromo-5,2′:5′,2′′-terthiophene
- 5-Bromo-α-terthienyl
- .alpha.-T Br deriv.
- SCHEMBL498603
- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
- 5-Bromo-2,2':5',2'-terthiophene
- 2,2':5',2''-Terthiophene, 5-bromo-
- 2-Bromo-terthiophene
- DTXSID70915435
- 5-bromo-2,2':5',2''-terthiophene
- AS-39318
- MFCD03414677
- 5-Bromo-2,2':5',2''-terthiophene, 97%
- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
- HNMURGGRBMOMLO-UHFFFAOYSA-N
- 94581-95-0
- AKOS024405377
-
- MDL: MFCD03414677
- نواة داخلي: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
- مفتاح Inchi: HNMURGGRBMOMLO-UHFFFAOYSA-N
- ابتسامات: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1
حساب السمة
- نوعية دقيقة: 326.89700
- النظائر كتلة واحدة: 325.88933g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 2
- تعقيدات: 248
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 84.7Ų
- إكسلوغ 3: 5.4
الخصائص التجريبية
- بسا: 81.78000
- لوغب: 5.78400
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene أمن المعلومات
- رقم نقل البضائع الخطرة:UN 2811 6.1 / PGIII
- رمز الفئة الخطرة: 25-37/38-41
- تعليمات السلامة: 26-39-45
-
تحديد البضائع الخطرة:
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC92686-250mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 250mg |
$59.00 | 2024-07-18 | |
Crysdot LLC | CD11006467-250mg |
2-BRomoterthiophene |
94581-95-0 | 95+% | 250mg |
$410 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 100mg |
¥340.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 1g |
¥1736.00 | 2024-04-24 | |
abcr | AB455957-250mg |
2-Bromo-terthiophene; . |
94581-95-0 | 250mg |
€180.20 | 2024-08-03 | ||
1PlusChem | 1P006AGE-5g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 5g |
$667.00 | 2023-12-15 | |
1PlusChem | 1P006AGE-1g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 1g |
$222.00 | 2023-12-15 | |
A2B Chem LLC | AC92686-100mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 100mg |
$31.00 | 2024-07-18 | |
1PlusChem | 1P006AGE-250mg |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 250mg |
$80.00 | 2024-04-19 | |
Alichem | A169006252-250mg |
2-Bromo-terthiophene |
94581-95-0 | 98% | 250mg |
$409.86 | 2023-08-31 |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
المراجع
- Non-symmetrical oligothiophenes with 'incompatible' substituentsTetrahedron, 2007, 63(4), 941-946,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C
المراجع
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine CatalystsMacromolecules (Washington, 2017, 50(23), 9121-9127,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
المراجع
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallicsOrganic & Biomolecular Chemistry, 2012, 10(19), 3892-3898,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
المراجع
- Base-promoted decarbonylation of bithiophene and terthiophene aldehydesSulfur Letters, 1998, 21(6), 247-252,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
المراجع
- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimersAngewandte Chemie, 2005, 44(16), 2447-2451,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
المراجع
- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene DerivativesChinese Journal of Chemistry, 2012, 30(10), 2401-2410,
طريقة الإنتاج 8
رد فعل الشرط
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
المراجع
- Preparation of α-quater-, α-sexi-, and α-octithiophenesHeterocycles, 1987, 26(7), 1793-6,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt
المراجع
- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Novel nucleoside analogues with fluorophores replacing the DNA baseHelvetica Chimica Acta, 1999, 82(12), 2160-2171,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt
المراجع
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
المراجع
- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and SexithiophenesJournal of Organic Chemistry, 2004, 69(14), 4821-4828,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt
المراجع
- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-positionTetrahedron, 1991, 47(39), 8443-60,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C
المراجع
- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in OligothiophenesIsrael Journal of Chemistry, 2014, 54(5-6), 723-735,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Preparation of thiophene derivatives as immunostimulants, United States, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Selective synthesis of α-substituted oligothiophenesSynthesis, 1993, (11), 1099-103,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,
طريقة الإنتاج 20
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials
- 5-Bromo-2,2-bithiophene 96%
- 2,2':5',2''-Terthiophene
- 2,5-Dibromothiophene
- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene الوثائق ذات الصلة
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) منتجات ذات صلة
- 891098-15-0(N-{2-2-(4-methoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 1523731-05-6(2-methyl-2-(pyrimidin-5-yl)propan-1-amine)
- 1849299-55-3(Cyclopentaneacetic acid, 3-amino-, ethyl ester)
- 2035001-83-1((2E)-3-(thiophen-2-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}prop-2-enamide)
- 2138270-06-9(3-Methoxy-4-nitrobenzenesulfonyl fluoride)
- 445-05-6(2-methyl-5-fluorobenzene sulphonyl chloride)
- 852290-34-7((4-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride)
- 7471-05-8(2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine)
- 1267068-81-4(2,2-dimethyl-3-4-(propan-2-yl)phenylpropan-1-amine)
- 1895407-83-6(2-(aminooxy)methyl-6-bromophenol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

نقاء:99%/99%
كمية:1g/5g
الأسعار ($):220/641